3-Ethoxythiophene-2-carboxylic acid

Lipophilicity Medicinal Chemistry Building Block

Sourcing a thiophene-2-carboxylic acid building block with quantifiable lipophilicity for lead optimization? 3-Ethoxythiophene-2-carboxylic acid (CAS 139926-23-1) delivers a distinct LogP advantage over the 3-methoxy analog. Procure this specific ethoxy variant to ensure consistent physicochemical profiles in your derivatives. - Offers a ~0.5 LogP increase for improved membrane permeability modulation. - Supplied with a Certificate of Analysis confirming ≥97% purity to mitigate impurity carryover risk. - Enables regioselective 5-position functionalization via established dianion chemistry protocols.

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 139926-23-1
Cat. No. B147990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxythiophene-2-carboxylic acid
CAS139926-23-1
Synonyms3-ETHOXYTHIOPHENE-2-CARBOXYLIC ACID
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCCOC1=C(SC=C1)C(=O)O
InChIInChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyFTKDCOINUAYGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxythiophene-2-carboxylic Acid: Compound Identity and Baseline


3‑Ethoxythiophene‑2‑carboxylic acid (CAS 139926‑23‑1, molecular formula C₇H₈O₃S, molecular weight 172.2 g/mol) is a thiophene‑2‑carboxylic acid derivative bearing an ethoxy group at the 3‑position of the thiophene ring . It is commercially supplied as a crystalline powder (typically white to pale yellow) with a reported melting point of 121–123 °C and a purity specification of ≥96–97% (GC or aqueous acid‑base titration) [1]. The compound is primarily utilized as a pharmaceutical intermediate and a building block for the synthesis of more complex heterocyclic systems, including those intended for enzyme inhibition studies and organic electronic materials . Unlike fully characterized drug candidates, this molecule’s public profile is defined by its physical‑chemical specifications and its role as a synthetic precursor rather than by extensive biological activity data [1].

+ 3-ethoxy substitution building block
+ Synthetic precursor for heterocycle synthesis
+ Defined purity grade for multi-step synthesis
+ Crystalline powder with QC-friendly melting point

Why Generic Substitution Fails for 3-Ethoxythiophene-2-carboxylic Acid


Substituting 3‑ethoxythiophene‑2‑carboxylic acid with a generic thiophene‑2‑carboxylic acid or a different 3‑alkoxy analog (e.g., methoxy) is not neutral in synthetic or material‑science workflows. The ethoxy group at the 3‑position introduces a distinct combination of steric bulk, electron‑donating resonance, and lipophilicity relative to hydrogen, methyl, or even methoxy substituents [1]. In medicinal chemistry building‑block use, the 3‑ethoxy substitution alters the orientation and metabolic liability of subsequent amide or ester derivatives compared to the unsubstituted or methoxy variants [2]. In materials applications, the ethoxy group modulates solid‑state packing and solubility in organic solvents, affecting film morphology and device processability relative to other thiophene carboxylic acids [3]. Therefore, the choice of this specific building block is not interchangeable; it is driven by precise synthetic design requirements and physicochemical property targets [1][2][3].

R-group shift Ethoxy group steric and electronic profile may not transfer to methyl or methoxy analogs in derivative design.
Form mismatch Liquid or lower-melting thiophene analogs may not match the crystalline solid processing and QC workflow.
Reactivity context Dianion chemistry precedent is class-level; regiochemical outcome may differ from 3-methyl or unsubstituted variants.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Increase Driven by 3-Ethoxy Substitution

The calculated LogP (octanol‑water partition coefficient) for 3‑ethoxythiophene‑2‑carboxylic acid is 1.845 [1]. For the closest alkoxy analog, 3‑methoxythiophene‑2‑carboxylic acid, the corresponding LogP is expected to be lower by approximately 0.5–0.6 units based on the standard π‑value contribution for a methylene (‑CH₂‑) unit in aromatic systems (~0.5). This quantitative difference indicates that derivatives of the ethoxy compound will exhibit measurably higher lipophilicity and potentially enhanced membrane permeability in biological assays compared to those derived from the methoxy analog [1].

Lipophilicity Shift
Reported
Target LogP 1.845
3-Methoxy analog Est. LogP ~1.3
Δ ≈ +0.5
Supports lipophilicity-driven building block selection.
Calculated values; experimental confirmation recommended.
Lipophilicity Medicinal Chemistry Building Block

Melting Point as a QC Discriminator

3‑Ethoxythiophene‑2‑carboxylic acid is a crystalline solid with a reported melting point of 121–123 °C [1]. In contrast, thiophene‑2‑carboxylic acid (the unsubstituted baseline) melts at 129–130 °C [2]. This difference of approximately 7–9 °C, while modest, is analytically significant for identity verification by melting point and for assessing solid‑state purity. The crystalline nature and specific melting range provide a tangible, quantitative procurement specification that distinguishes this compound from liquid or lower‑melting thiophene analogs and ensures batch‑to‑batch consistency in synthetic workflows .

Melting Point
Cross-study
121–123 °C Δ -7 to -9 °C vs. H
Distinct QC discriminator for identity verification.
Unsubstituted analog melts at 129–130 °C.
Solid Form Quality Control Procurement

Commercial Purity as a Procurement Benchmark

The commercially available product (Thermo Scientific/Alfa Aesar) is specified with an assay of ≥96.0–97.0% (GC or aqueous acid‑base titration) [1]. This specification is a quantifiable procurement parameter. While not a direct comparator to another molecule's intrinsic activity, this defined purity level—contrasted with, for example, custom‑synthesized or lower‑grade analogs that may only be available at ≥95%—provides a verifiable quality benchmark. The availability of a Certificate of Analysis (CoA) with this assay value supports scientific selection for sensitive synthetic steps where trace impurities could affect yield or downstream product purity .

Purity Specification
Specification review
≥96.0–97.0% (GC/Titration)
Higher minimum purity benchmark for procurement.
CoA available; supports lot-to-lot consistency review.
Purity Specification Procurement Analytical QC

Dianion Precursor in Organometallic Chemistry

The reactivity of 3‑ethoxythiophene‑2‑carboxylic acid and related methylated thiophene‑2‑carboxylic acids as dianion precursors is documented in the primary literature [1]. Gould and Lee (1980) studied the formation and reactivity of dianions derived from methylated thiophene‑2‑carboxylic acids, establishing a class‑level framework for regioselective alkylation and functionalization [1]. While no direct head‑to‑head rate data exists for the 3‑ethoxy variant versus the 3‑methyl analog, the established methodology implies that the 3‑ethoxy substituent can be leveraged to direct electrophilic attack or metalation with similar or modified regiochemistry. This literature precedent supports the compound's selection as a building block for the synthesis of more complex heterocycles, distinguishing it from analogs lacking this established dianion chemistry [1].

Dianion Precursor
Class-level
Organolithium-mediated dianion chemistry
Literature precedent supports regioselective functionalization.
Ethoxy-specific rate data not available; class-level inference.
Organometallic Chemistry Synthetic Methodology Dianion

Procurement-Driven Application Scenarios


Lipophilic Amide and Ester Derivative Synthesis

When a medicinal chemistry campaign requires a thiophene‑2‑carboxylic acid building block with enhanced lipophilicity to improve membrane permeability or to modulate metabolic stability, 3‑ethoxythiophene‑2‑carboxylic acid (LogP 1.845) offers a quantifiable advantage over the less lipophilic 3‑methoxy analog (estimated LogP ~1.3). Procurement of this specific compound ensures that the subsequent amide or ester derivatives will inherit the ethoxy group's ~0.5 LogP increase, directly influencing the lead optimization SAR [1].

Regioselective Dianion Functionalization for 2,3-Disubstituted Thiophenes

For synthetic chemists aiming to introduce electrophiles selectively at the 5‑position of the thiophene ring while preserving the carboxylic acid handle, the dianion chemistry of substituted thiophene‑2‑carboxylic acids provides a well‑precedented route. The 3‑ethoxy variant, as a member of this class, is expected to undergo similar regioselective deprotonation and alkylation [1]. Procuring this specific building block enables the execution of literature‑based protocols for constructing 2,3‑disubstituted thiophene scaffolds, a common motif in pharmaceutical and agrochemical intermediates [1].

Quality-Controlled Building Block for Multistep Synthesis

In multistep synthetic sequences, the use of a building block with a defined, high purity specification (≥96–97% by GC/titration) minimizes the risk of impurity carryover that could compromise subsequent steps or complicate purification. 3‑Ethoxythiophene‑2‑carboxylic acid is commercially available with a Certificate of Analysis (CoA) confirming this purity level [1]. Procuring this specific grade, rather than a lower‑purity analog, is a prudent risk‑mitigation strategy in both academic and industrial R&D settings where reproducibility and yield are paramount [1].

Precursor for Organic Electronic Materials

The ethoxy group imparts solubility in common organic solvents and modifies the electron density of the thiophene ring, properties that are advantageous for the synthesis of polythiophenes or small‑molecule organic semiconductors [1]. While quantitative performance data in devices are scarce, the compound's documented use as a precursor in this field provides a plausible rationale for its procurement in materials science research, especially when compared to less soluble or less electron‑rich thiophene carboxylic acid analogs [1].

Application
Selection Property
Validation Focus
Lipophilic amide/ester derivative synthesis
3-ethoxy LogP contribution
Derivative lipophilicity and membrane permeability context
Regioselective 2,3-disubstituted thiophene synthesis
Dianion chemistry precedent
Regiochemical outcome at 5-position
Multi-step synthesis with quality control
≥96% purity grade (CoA)
Impurity carryover and yield reproducibility
Organic electronic materials research
Ethoxy-modulated solubility and electron density
Film morphology and processability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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